

Spectroscopic Profile of 4-(2-Methoxyphenoxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)benzoic acid

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Methoxyphenoxy)benzoic acid**. As experimental spectra for this specific molecule are not readily available in public databases, this guide presents predicted data derived from the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-Methoxyphenoxy)benzoic acid**. These predictions are based on the known spectral characteristics of related compounds such as 4-phenoxybenzoic acid, 4-methoxybenzoic acid, and other substituted aromatic ethers and carboxylic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (in DMSO-d_6)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	12.0 - 13.0	Broad Singlet	1H
Aromatic (ortho to -COOH)	7.9 - 8.1	Doublet	2H
Aromatic (ortho to ether)	6.9 - 7.1	Doublet	2H
Aromatic (methoxyphenoxy)	6.9 - 7.3	Multiplet	4H
Methoxy (-OCH ₃)	3.8 - 3.9	Singlet	3H

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carbonyl (-COOH)	167 - 170
Aromatic (attached to -COOH)	129 - 132
Aromatic (ortho to -COOH)	131 - 133
Aromatic (ortho to ether)	118 - 121
Aromatic (attached to ether)	155 - 158
Aromatic (methoxyphenoxy, C-O)	150 - 153
Aromatic (methoxyphenoxy, C-OCH ₃)	148 - 151
Aromatic (methoxyphenoxy)	113 - 125
Methoxy (-OCH ₃)	55 - 57

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
O-H Stretch (Carboxylic Acid)	2500 - 3300	Very broad, characteristic of H-bonded dimer
C-H Stretch (Aromatic)	3000 - 3100	Sharp, multiple bands
C-H Stretch (Aliphatic, -OCH ₃)	2850 - 2960	Sharp
C=O Stretch (Carboxylic Acid)	1680 - 1710	Strong, sharp
C=C Stretch (Aromatic)	1450 - 1600	Multiple medium to strong bands
C-O Stretch (Ether, Aryl)	1220 - 1260	Strong, sharp
C-O Stretch (Carboxylic Acid)	1280 - 1320	Strong
O-H Bend (Carboxylic Acid)	920 - 950	Broad

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z)

Adduct / Fragment	Predicted m/z	Ion Type
[M+H] ⁺	245.08	Protonated Molecule
[M+Na] ⁺	267.06	Sodiated Molecule
[M-H] ⁻	243.07	Deprotonated Molecule
[M] ⁺	244.07	Molecular Ion (Radical Cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(2-Methoxyphenoxy)benzoic acid** in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.[10]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
- Data Acquisition for ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of approximately -2 to 14 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition for ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the range of approximately 0 to 200 ppm.
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[11]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Method):

- Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]
- Pellet Formation: Transfer the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[13]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[14]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .[14]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

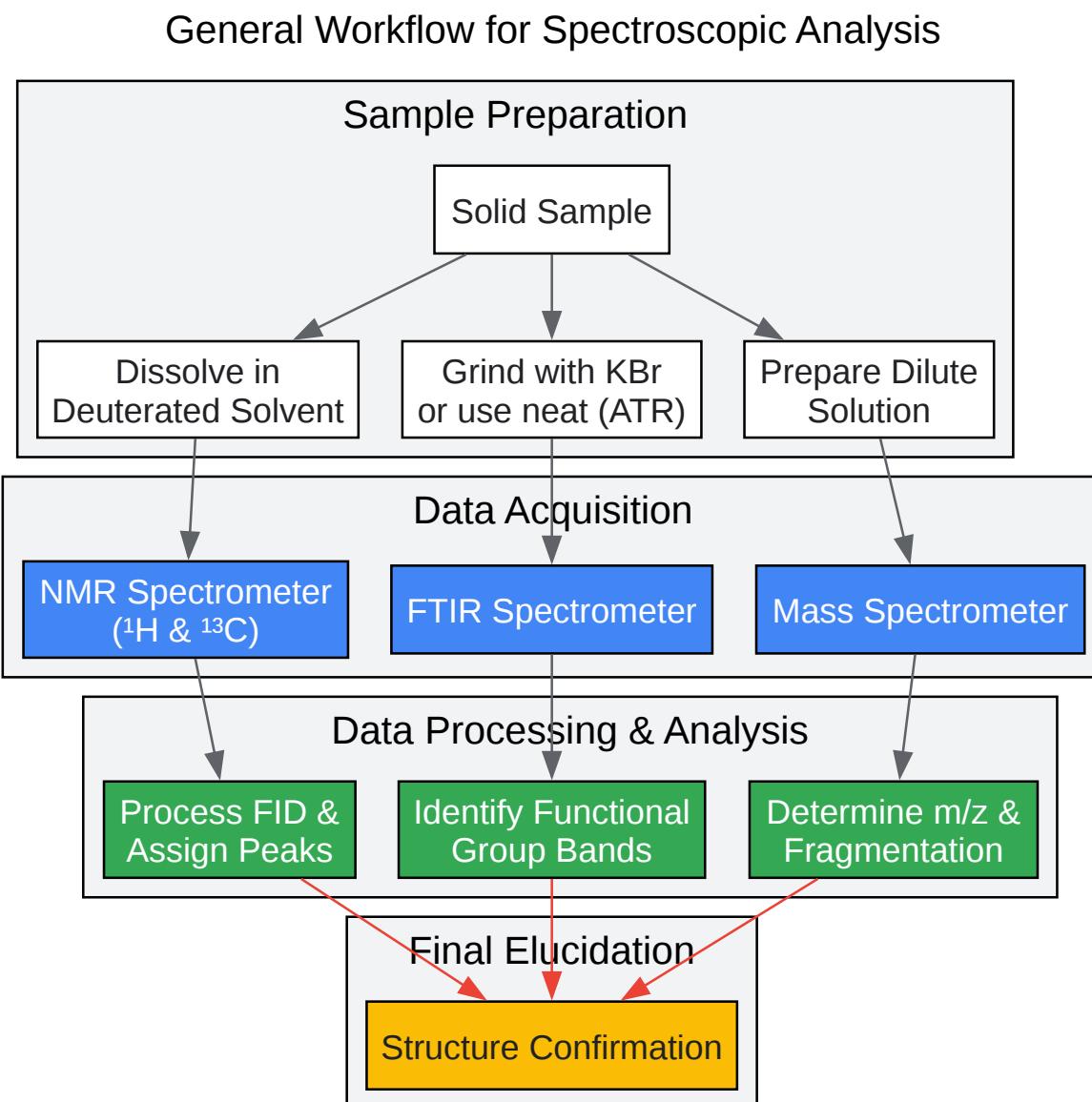
Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.[15]
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer like a quadrupole, time-of-flight (TOF), or ion trap.[16]
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum, typically in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively.

- High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments.[17]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-(2-Methoxyphenoxy)benzoic acid**.



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Caption: Workflow for spectroscopic analysis.

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